N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrazole ring substituted with a nitrophenyl group and a methanesulfonamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, which requires careful handling of nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amino derivatives.
Scientific Research Applications
N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent due to its unique structure and reactivity.
Material Science: The compound’s stability and functional groups make it suitable for developing advanced materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes, altering biochemical pathways and leading to therapeutic effects.
Receptor Binding: It can bind to certain receptors, modulating cellular responses and signaling pathways.
Reactive Oxygen Species (ROS) Modulation: The compound’s ability to undergo redox reactions may influence ROS levels, impacting cellular health and function.
Comparison with Similar Compounds
Similar Compounds
- N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
- 2-(4-methylsulfonyl phenyl) indole derivatives
Uniqueness
N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S2/c1-28(24,25)19-14-8-6-12(7-9-14)16-11-17(20(18-16)29(2,26)27)13-4-3-5-15(10-13)21(22)23/h3-10,17,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBSUXPTXWSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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